An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
An In-depth Technical Guide to D-Xylofuranose, 1,2,3,5-tetraacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of D-Xylofuranose, 1,2,3,5-tetraacetate. This peracetylated sugar is a key synthetic intermediate, primarily utilized in the laboratory synthesis of nucleoside analogues for research in drug development and molecular biology. While isomeric with the more common D-xylopyranose tetraacetate, its furanose ring structure offers unique stereochemical properties for the synthesis of specific bioactive compounds. This document consolidates available data on its physical and chemical characteristics, provides guidance on its synthesis and characterization, and discusses its role in a biological context.
Chemical Properties
D-Xylofuranose, 1,2,3,5-tetraacetate is a derivative of the pentose (B10789219) sugar D-xylose, in which all hydroxyl groups are acetylated. It exists as a colorless to light yellow oil and is primarily used as a synthetic building block in carbohydrate and nucleoside chemistry.[1]
Physical and Chemical Data
A summary of the key physical and chemical properties of D-Xylofuranose, 1,2,3,5-tetraacetate is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 42927-46-8 | [1] |
| Molecular Formula | C₁₃H₁₈O₉ | [1][2] |
| Molecular Weight | 318.28 g/mol | [2][3] |
| Physical State | Colorless to light yellow oil | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
Solubility
Solubility information for D-Xylofuranose, 1,2,3,5-tetraacetate in various common laboratory solvents is provided in Table 2.
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL | [1] |
| Ethanol | 15 mg/mL | [1] |
| Phosphate-buffered saline (PBS), pH 7.2 | 10 mg/mL | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furanose ring and the methyl protons of the four acetate (B1210297) groups. The anomeric proton (H-1) is expected to be a doublet with a chemical shift significantly downfield. The remaining ring protons (H-2, H-3, H-4, and H-5) will appear as multiplets in the range of 4-5.5 ppm. The methyl protons of the acetate groups will be observed as sharp singlets between 1.9 and 2.2 ppm.
¹³C NMR: The carbon NMR spectrum will exhibit signals for the five carbons of the xylofuranose (B8766934) ring and the carbonyl and methyl carbons of the four acetate groups. The anomeric carbon (C-1) will be the most downfield of the ring carbons. The carbonyl carbons of the acetate groups will resonate in the 168-172 ppm region, while the methyl carbons will appear around 20-21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of D-Xylofuranose, 1,2,3,5-tetraacetate is expected to show strong absorption bands characteristic of the ester functional groups. Key expected peaks are listed in Table 3.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740-1750 | C=O stretch (ester) |
| ~1220-1240 | C-O stretch (ester) |
| ~1040-1080 | C-O stretch (furanose ring) |
Mass Spectrometry (MS)
The mass spectrum of D-Xylofuranose, 1,2,3,5-tetraacetate is expected to show a molecular ion peak (or adducts thereof, e.g., [M+Na]⁺) corresponding to its molecular weight of 318.28 g/mol . Fragmentation patterns will likely involve the sequential loss of acetyl groups (CH₃CO), acetic acid (CH₃COOH), and ketene (B1206846) (CH₂=C=O).
Experimental Protocols
Synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate
A specific, detailed experimental protocol for the synthesis of D-Xylofuranose, 1,2,3,5-tetraacetate is not well-documented in readily available literature. However, a general approach involves the acetylation of D-xylose. It is important to note that the acetylation of D-xylose typically yields a mixture of pyranose and furanose anomers, with the pyranose form being the major product. The selective synthesis of the furanose isomer can be challenging and may require specific reaction conditions or the use of protecting groups.
A general procedure for the acetylation of D-xylose is as follows:
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Dissolution: D-xylose is dissolved in a suitable solvent, typically a mixture of acetic anhydride (B1165640) and a catalyst.
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Catalysis: A catalyst, such as sodium acetate or a Lewis acid (e.g., zinc chloride), is added to promote the reaction.
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Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove excess reagents and byproducts.
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Purification: The crude product, which will be a mixture of isomers, is purified using column chromatography on silica (B1680970) gel to isolate the desired D-Xylofuranose, 1,2,3,5-tetraacetate.
A potential synthetic workflow is illustrated in the following diagram:
Biological Context
Role as a Synthetic Precursor
The primary biological relevance of D-Xylofuranose, 1,2,3,5-tetraacetate is its use as a synthetic precursor in the laboratory. It serves as a key building block for the synthesis of various nucleoside analogues.[1] These modified nucleosides are crucial tools for researchers in drug development and molecular biology to study the mechanisms of enzymes involved in nucleic acid metabolism and to develop potential therapeutic agents.
The workflow for its application in nucleoside synthesis is as follows:
Misconceptions
It is important to clarify that D-Xylofuranose, 1,2,3,5-tetraacetate is a carbohydrate derivative and not a fatty acid. Some commercial sources have erroneously categorized it as such.[3] Its chemical structure and properties are distinctly those of an acetylated sugar.
Signaling Pathways
There is no direct evidence to suggest that D-Xylofuranose, 1,2,3,5-tetraacetate is involved in any specific cellular signaling pathways. Its peracetylated nature makes it a synthetic compound not typically found in biological systems. Research on signaling pathways related to its parent sugar, D-xylose, focuses on the metabolic routes for its utilization by microorganisms.
